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(2R)-2-amino-2-(3-methylphenyl)acetic acid

Cat. No.: B11734352
M. Wt: 165.19 g/mol
InChI Key: LUSUJXIQPCPYCT-MRVPVSSYSA-N
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Description

Significance of Chiral α-Amino Acids in Modern Organic Chemistry and Medicinal Science

Chiral α-amino acids are fundamental building blocks in the development of new pharmaceuticals and fine chemicals. researchgate.net Their importance stems from the fact that biological systems, such as enzymes and receptors in the human body, are themselves chiral. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects.

In organic chemistry, chiral α-amino acids serve as versatile starting materials for the synthesis of complex molecules. acs.org They are integral components in the construction of peptidomimetics, which are compounds that mimic the structure and function of peptides, and are also used as chiral auxiliaries to control the stereochemistry of chemical reactions. The unique three-dimensional structure and functional group array of these amino acids make them invaluable in designing molecules with specific biological or chemical properties. acs.org The introduction of substituents on the α-carbon, as seen in α,α-disubstituted amino acids, can further restrict conformational freedom, leading to more defined secondary structures in peptides. jst.go.jpnih.gov

Overview of the (2R)-2-amino-2-(3-methylphenyl)acetic acid Enantiomer's Research Landscape

Research on This compound is primarily situated within the broader investigation of phenylglycine derivatives and their applications. While specific studies focusing solely on this enantiomer are not as widespread as for some other amino acids, its structural motif is of interest in medicinal chemistry. The 3-methylphenyl group provides a specific lipophilic and steric profile that can influence how the molecule interacts with biological targets.

The research landscape includes its synthesis, often as part of a library of related compounds, and its potential incorporation into larger molecules to probe structure-activity relationships (SAR). The hydrochloride salt of the racemic mixture, 2-amino-2-(3-methylphenyl)acetic acid hydrochloride, is commercially available, facilitating its use in research. sigmaaldrich.com

Historical Context and Evolution of Phenylglycine Derivatives Research

The study of phenylglycine and its derivatives has a rich history. Phenylglycine itself, an amino acid with a phenyl group attached to the α-carbon, has been known since the late 19th century. wikipedia.org Its synthesis can be achieved through methods like the Strecker synthesis, starting from benzaldehyde. wikipedia.org

Historically, phenylglycine derivatives gained prominence as components of various natural products, including peptide antibiotics. nih.govrsc.org The discovery that these non-proteinogenic amino acids were integral to the biological activity of such compounds spurred further investigation into their biosynthesis and chemical synthesis. nih.gov Over the years, research has expanded to include a wide array of substituted phenylglycines, with modifications on the phenyl ring influencing their properties and potential applications. rsc.org This evolution has been driven by the continuous search for novel therapeutic agents and a deeper understanding of the role of molecular structure in biological function. nih.gov The development of N-phenylglycine as a precursor to indigo (B80030) dye also highlights the industrial importance of this class of compounds. wikipedia.org

Physicochemical Properties of 2-amino-2-(3-methylphenyl)acetic acid

PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-amino-2-(3-methylphenyl)acetic acid
CAS Number 187979-43-7 nih.gov
Monoisotopic Mass 165.078978594 Da nih.gov

Synonyms for 2-amino-2-(3-methylphenyl)acetic acid

Synonym
(R)-2-(3-Methylphenyl)glycine
AMINO(3-METHYLPHENYL)ACETIC ACID
AMINO-M-TOLYL-ACETIC ACID
R-3-Methylphenylglycine
Benzeneacetic acid, alpha-amino-3-methyl-, (R)-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B11734352 (2R)-2-amino-2-(3-methylphenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methylphenyl)acetic acid

InChI

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

LUSUJXIQPCPYCT-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2r 2 Amino 2 3 Methylphenyl Acetic Acid

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly desirable in terms of atom economy and the ability to create stereocenters with high fidelity.

Transition Metal-Catalyzed Asymmetric Hydrogenation Pathways

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and amino acids. scholaris.ca This method typically involves the hydrogenation of a prochiral precursor, such as an enamide or an imine, using a chiral transition metal complex as the catalyst.

The synthesis of (2R)-2-amino-2-(3-methylphenyl)acetic acid via this pathway would likely involve the asymmetric hydrogenation of a C=N double bond. The general strategy would be the preparation of an imine from 3-methylbenzaldehyde (B113406) and an amine, followed by hydrogenation using a chiral catalyst, often based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands. While this is a well-established method for a variety of imines, specific research detailing the asymmetric hydrogenation for the direct synthesis of this compound with comprehensive data is not extensively available in the reviewed literature. scholaris.canih.gov The success of such a reaction would be highly dependent on the choice of catalyst, ligand, and reaction conditions to achieve high enantioselectivity.

Table 1: Hypothetical Data for Transition Metal-Catalyzed Asymmetric Hydrogenation This table is illustrative and based on general principles, as specific data for the target compound was not found in the search results.

Catalyst Precursor Chiral Ligand Substrate Solvent H₂ Pressure (bar) Temp (°C) Conversion (%) ee (%)
[Rh(COD)₂]BF₄ (R)-Phos N-(3-methylbenzylidene)acetamide MeOH 20 25 >99 95

Organocatalytic Enantioselective Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. For the preparation of α-amino acids, organocatalytic methods like the Strecker and Mannich reactions are particularly relevant. eurekaselect.comresearchgate.netrsc.org

An organocatalytic asymmetric Strecker reaction would involve the reaction of 3-methylbenzaldehyde with a cyanide source and an amine in the presence of a chiral organocatalyst, such as a thiourea (B124793) or a phosphoric acid derivative, to produce a chiral α-aminonitrile. nih.govwikipedia.org Subsequent hydrolysis of the nitrile would yield the desired this compound. The enantioselectivity of this reaction is controlled by the chiral catalyst, which activates the imine and directs the nucleophilic attack of the cyanide. wikipedia.org While the Strecker synthesis is a versatile method for producing α-amino acids, specific, detailed protocols and data for the synthesis of the target molecule are not readily found in the surveyed literature. wikipedia.orgrsc.org

Similarly, an organocatalytic asymmetric Mannich reaction could be employed, where a chiral amine catalyst activates an aldehyde to form a chiral enamine, which then reacts with an imine derived from 3-methylbenzaldehyde. eurekaselect.comresearchgate.net This would lead to a chiral β-amino aldehyde or ketone, which could be further transformed into the target amino acid.

Table 2: Hypothetical Data for Organocatalytic Asymmetric Strecker Reaction This table is illustrative and based on general principles, as specific data for the target compound was not found in the search results.

Catalyst Cyanide Source Amine Solvent Temp (°C) Yield (%) ee (%)
Chiral Thiourea TMSCN Benzylamine Toluene -20 85 92

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions.

Enzymatic Resolution and Deracemization

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. scholaris.ca In the context of this compound, a racemic mixture of the amino acid or its ester derivative could be subjected to an enzyme, such as a lipase (B570770) or an acylase, that selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. eurekaselect.comcaltech.edu For instance, a lipase could selectively acylate the (S)-enantiomer of the amino acid ester, allowing for the separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer. nih.govuni-stuttgart.de

Deracemization is an even more efficient process where the unwanted enantiomer is converted into the desired one, theoretically leading to a 100% yield of the target enantiomer. This can be achieved by combining an enantioselective oxidase, which oxidizes the undesired enantiomer to a prochiral intermediate (an imine), with a non-selective reducing agent that converts the intermediate back to the racemic amino acid, allowing for a dynamic kinetic resolution. acs.org

Whole-Cell Biotransformations

Whole-cell biotransformations employ entire microorganisms to carry out multi-step enzymatic reactions. This approach can be advantageous as it avoids the need for enzyme purification and can regenerate necessary cofactors in situ. For the synthesis of this compound, a whole-cell system could potentially convert a simple starting material like 3-methylbenzaldehyde or a related precursor into the desired chiral amino acid through a series of enzymatic steps. While powerful, the development of such a process requires extensive screening of microbial strains and optimization of fermentation and reaction conditions. Specific examples of whole-cell biotransformations for the production of this compound are not well-documented in the available literature.

Chiral Auxiliary and Chiral Pool Strategies

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs a stereoselective reaction, and is then cleaved to yield the enantiomerically enriched product. thieme-connect.de

For the synthesis of this compound, well-known chiral auxiliaries such as Evans oxazolidinones or Schöllkopf bis-lactim ethers could be employed. researchgate.netorganic-chemistry.orgnih.govwilliams.edu In the Evans auxiliary approach, the N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with an electrophile. For the target molecule, this would likely involve the electrophilic amination of an enolate derived from an N-acyl oxazolidinone bearing the 3-methylphenylacetyl group.

The Schöllkopf method involves the alkylation of a chiral bis-lactim ether derived from glycine (B1666218) and a chiral amino acid, typically valine. organic-chemistry.org The chiral auxiliary shields one face of the glycine enolate, leading to a highly diastereoselective alkylation with a suitable electrophile, such as 3-methylbenzyl bromide. Subsequent hydrolysis cleaves the auxiliary and reveals the desired α-amino acid.

The chiral pool strategy utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials for the synthesis of more complex chiral molecules. While this is a powerful approach, a straightforward and efficient synthesis of this compound from a common chiral pool starting material is not immediately apparent from the reviewed literature.

Table 3: Hypothetical Data for Chiral Auxiliary-Mediated Synthesis This table is illustrative and based on general principles, as specific data for the target compound was not found in the search results.

Chiral Auxiliary Reaction Type Electrophile Diastereomeric Ratio (dr) Overall Yield (%)
(4R,5S)-4-methyl-5-phenyloxazolidinone Electrophilic Amination N/A >95:5 65

Protection and Deprotection Strategies for this compound Precursors

The successful synthesis of this compound hinges on the judicious selection and subsequent removal of protecting groups for its amino and carboxyl moieties. These temporary modifications prevent undesirable side reactions and allow for the selective transformation of other parts of the molecule. jocpr.comnumberanalytics.comorganic-chemistry.org An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable in high yield without affecting other functional groups, a concept known as orthogonality. organic-chemistry.orglibretexts.org

The primary functional groups requiring protection in the precursors to this compound are the α-amino group and the carboxylic acid group.

Protection of the Amino Group:

The nucleophilic nature of the amino group necessitates its protection to prevent unwanted alkylation or acylation reactions. Common protecting groups for the amino function in amino acid synthesis include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.netgoogle.com

Boc Group: The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net It is typically introduced by reacting the amino acid precursor with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. numberanalytics.comgoogle.com

Cbz Group: The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amino acid protection. It is introduced using benzyl (B1604629) chloroformate. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a mild condition that is orthogonal to the acid-labile Boc group. google.com

Protection of the Carboxyl Group:

The carboxylic acid group is typically protected as an ester to prevent its participation in undesired reactions, such as acting as a nucleophile. Common ester protecting groups include methyl, ethyl, and benzyl esters.

Methyl and Ethyl Esters: These simple alkyl esters are readily prepared by Fischer esterification. Their removal is usually accomplished by saponification using a base like sodium hydroxide (B78521) or lithium hydroxide. mdpi.com

Benzyl Ester: The benzyl ester is a valuable protecting group because it can be cleaved by hydrogenolysis, the same mild condition used to remove the Cbz group. libretexts.org This allows for the simultaneous deprotection of both the amino and carboxyl groups if both are protected with Cbz and benzyl groups, respectively.

The following table summarizes common protection and deprotection strategies for the precursors of this compound, based on established methodologies for similar aryl glycines.

Protected Functional GroupProtecting GroupPrecursor ExampleProtection Reagent/ConditionsDeprotection Reagent/ConditionsKey Advantages/Considerations
Amino Grouptert-Butoxycarbonyl (Boc)N-Boc-(2R)-2-amino-2-(3-methylphenyl)acetic acidDi-tert-butyl dicarbonate ((Boc)₂O), base (e.g., NaHCO₃), solvent (e.g., THF/water)Trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxane/ethyl acetateStable to a wide range of conditions; removed under acidic conditions. researchgate.net
Amino GroupBenzyloxycarbonyl (Cbz)N-Cbz-(2R)-2-amino-2-(3-methylphenyl)acetic acidBenzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃), solvent (e.g., water/dioxane)H₂, Pd/C, solvent (e.g., MeOH, EtOH)Removable by mild hydrogenolysis; orthogonal to acid-labile groups. google.com
Carboxyl GroupMethyl EsterThis compound methyl esterMeOH, HCl (gas) or SOCl₂LiOH or NaOH in water/THF or MeOHSimple to prepare; base-labile. mdpi.com
Carboxyl GroupBenzyl EsterThis compound benzyl esterBenzyl alcohol, acid catalyst (e.g., p-TsOH) or benzyl bromide with a baseH₂, Pd/C, solvent (e.g., MeOH, EtOH)Removable by mild hydrogenolysis; compatible with Cbz deprotection. libretexts.org

Advanced Analytical Characterization and Chiral Purity Assessment of 2r 2 Amino 2 3 Methylphenyl Acetic Acid

Chromatographic Enantioseparation Techniques

Chromatography stands as a cornerstone for the separation of enantiomers. By utilizing a chiral environment, either in the stationary or mobile phase, diastereomeric interactions are formed, allowing for the differential retention and subsequent separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the enantioseparation of amino acids. The selection of an appropriate CSP is paramount for achieving successful resolution. For underivatized amino acids, which exist as zwitterions and have poor solubility in non-polar solvents, macrocyclic glycopeptide-based CSPs are particularly effective. These phases, unlike polysaccharide-based CSPs, contain ionic groups and are compatible with a broad range of aqueous and organic mobile phases, making them well-suited for separating polar and ionic compounds like amino acids.

One notable example is the use of a teicoplanin-based CSP, which has demonstrated success in resolving the enantiomers of various underivatized amino acids. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the analyte enantiomers. The differing stabilities of these complexes lead to different retention times and, thus, separation. bgb-analytik.com

For derivatized amino acids, polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, are highly effective. yakhak.orgwindows.net Derivatization can enhance solubility and introduce chromophores or fluorophores, improving detection sensitivity. researchgate.net

Table 1: HPLC Chiral Stationary Phases for Amino Acid Enantioseparation

Chiral Stationary Phase Type Analyte Form Typical Mobile Phase Key Advantages
Macrocyclic Glycopeptide (e.g., Teicoplanin) Underivatized Water/Methanol (B129727)/Formic Acid Direct analysis, good for polar/ionic compounds.
Polysaccharide-Based (e.g., Cellulose Phenylcarbamates) Derivatized Hexane/2-Propanol Broad applicability for derivatized compounds. yakhak.org
Crown Ether-Based Underivatized Acetonitrile/Ethanol/Water/TFA Successful for many underivatized amino acids. ankara.edu.tr
Zwitterionic (Cinchona-Derived) Underivatized & N-blocked Methanol/Water Versatile for free amino acids and peptides. chiraltech.com

Gas Chromatography (GC) on Chiral Phases

Gas Chromatography (GC) with chiral stationary phases offers a high-resolution method for the enantioseparation of volatile derivatives of amino acids. nih.gov Prior to GC analysis, the amino acid's carboxyl and amino groups must be derivatized to increase volatility and improve peak shape. sigmaaldrich.com This typically involves a two-step process of esterification followed by acylation.

Common derivatization reagents include methanolic HCl for esterification and trifluoroacetic anhydride (TFAA) or acetic anhydride for acylation. The resulting derivatives can then be separated on a chiral stationary phase, such as those based on derivatized cyclodextrins. gcms.cz An interesting aspect of this technique is the possibility of enantioreversal, where the elution order of the enantiomers can be reversed by using different derivatizing agents, which can be advantageous for trace analysis. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative chiral separations, offering advantages such as high speed, efficiency, and reduced use of organic solvents. researchgate.netnih.gov SFC is particularly well-suited for the separation of enantiomers in the pharmaceutical industry. nih.govresearchgate.net

For the chiral separation of amino acids, SFC can be used with various chiral stationary phases, including polysaccharide-based and crown ether-derived columns. researchgate.nettandfonline.com The mobile phase typically consists of supercritical carbon dioxide modified with a co-solvent like methanol. tandfonline.comnih.gov Recent advancements have demonstrated the successful separation of underivatized amino acids using SFC, which is a significant advantage as it eliminates the need for derivatization. researchgate.net

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume. creative-proteomics.com For the chiral analysis of amino acids, a chiral selector is added to the background electrolyte. creative-proteomics.comnih.gov Common chiral selectors include cyclodextrins, macrocyclic antibiotics, and crown ethers. creative-proteomics.commdpi.com The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. To enhance selectivity, derivatization of the amino acids is often employed. creative-proteomics.com

Spectroscopic and Spectrometric Elucidation of (2R)-2-amino-2-(3-methylphenyl)acetic acid

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a vital tool for the structural elucidation and sensitive detection of chiral molecules.

Mass Spectrometry (MS) in Chiral Derivatization Analysis

Mass spectrometry is often used in conjunction with chiral derivatization to analyze enantiomers. In this indirect approach, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. researchgate.net

Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) is a widely used CDA for the analysis of amino acids. nih.govnih.gov The resulting diastereomers can be separated by reversed-phase HPLC and detected with high sensitivity and selectivity by mass spectrometry. nih.govnih.gov This approach allows for the quantification of both L- and D-amino acids in complex biological matrices. nih.gov

More recently, novel axially chiral derivatizing agents have been developed that offer complete separation of all proteinogenic amino acid enantiomers with very high sensitivity when coupled with tandem mass spectrometry (LC-MS/MS). nih.govepa.govresearchgate.net These reagents create a distinct chiral environment, leading to excellent resolution of the resulting diastereomers. nih.govepa.gov

Table 2: Common Chiral Derivatizing Agents for Amino Acid Analysis by MS

Chiral Derivatizing Agent (CDA) Reaction Conditions Key Advantages
Marfey's Reagent (FDAA) Alkaline conditions Widely used, good for complex matrices. nih.govnih.gov
(R)-BiAC (Axially Chiral Reagent) Borate buffer (pH 8.8), 55 °C High sensitivity, complete separation of proteinogenic amino acids. nih.govnih.gov
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide Basic conditions High enantioselectivity. nih.gov
L-pyroglutamic acid (L-PGA) ACN with activation reagents High detection sensitivity in MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

A thorough review of scientific literature and spectral databases did not yield specific ¹H or ¹³C NMR spectroscopic data for this compound. While NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including the confirmation of the carbon framework and the chemical environment of each proton, published spectra for this particular compound are not available.

For a molecule with the structure of this compound, one would anticipate a ¹H NMR spectrum to display distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the methine proton at the chiral center (C2), the protons of the methyl group, and exchangeable protons from the amino and carboxylic acid groups. The splitting patterns and coupling constants of the aromatic protons would confirm the meta-substitution pattern.

Similarly, a ¹³C NMR spectrum would be expected to show characteristic chemical shifts for the carboxylic acid carbon, the carbons of the aromatic ring, the chiral methine carbon, and the methyl carbon. The precise chemical shifts would be influenced by the electronic effects of the amino, carboxyl, and methyl substituents.

Without experimental data, a detailed analysis and the creation of a data table for ¹H and ¹³C NMR chemical shifts and coupling constants cannot be provided.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Detailed experimental data regarding the chiroptical properties of this compound, such as specific rotation values from Optical Rotatory Dispersion (ORD) or molar ellipticity from Circular Dichroism (CD) spectroscopy, are not documented in readily accessible scientific literature.

Chiroptical spectroscopy is essential for confirming the absolute stereochemistry of a chiral molecule and assessing its enantiomeric purity. For an (R)-configured α-amino acid with an aromatic side chain, the CD spectrum would typically exhibit Cotton effects at specific wavelengths corresponding to electronic transitions within the aromatic chromophore and the carboxyl group. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration.

Optical Rotatory Dispersion measures the change in optical rotation as a function of wavelength. A plain ORD curve, away from any absorption bands, would provide the specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm), which is a key physical constant for a chiral compound.

In the absence of published experimental or high-quality theoretical data, a meaningful discussion of the specific chiroptical properties and the generation of a corresponding data table for this compound is not feasible.

Chemical Reactivity and Derivatization Pathways of 2r 2 Amino 2 3 Methylphenyl Acetic Acid

Amine Functional Group Transformations

The primary amine group in (2R)-2-amino-2-(3-methylphenyl)acetic acid is a nucleophilic center that readily participates in a variety of common organic transformations, including N-acylation and N-alkylation.

N-Acylation: The amine can be acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction is fundamental in peptide synthesis, where the amino acid can be incorporated into a peptide chain. Common coupling reagents that can be employed include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. nih.gov The use of acyl chlorides or anhydrides typically requires a base to neutralize the acidic byproduct.

N-Alkylation: The nitrogen atom can also be alkylated to form secondary or tertiary amines. Direct N-alkylation of unprotected α-amino acids can be achieved using alcohols in the presence of an iron-based catalyst, which proceeds via a "borrowing hydrogen" strategy. nih.gov This method is advantageous as it produces water as the only byproduct. nih.gov Alternatively, traditional methods involve reductive amination with aldehydes or ketones, or nucleophilic substitution with alkyl halides. nih.gov For instance, alkylation of N-tosyl α-amino acids with alkyl halides in the presence of a base like potassium carbonate has been reported for similar amino acids. monash.edu

Table 1: Representative Amine Functional Group Transformations
TransformationReagents and ConditionsProduct Type
N-AcetylationAcetic anhydride, base (e.g., pyridine (B92270) or triethylamine)N-acetyl derivative
N-BenzoylationBenzoyl chloride, base (e.g., NaOH, Schotten-Baumann conditions)N-benzoyl derivative
Peptide CouplingN-protected amino acid, coupling reagent (e.g., DCC, HATU), baseDipeptide
N-Methylation (reductive amination)Formaldehyde, reducing agent (e.g., NaBH3CN)N-methyl derivative
Direct N-AlkylationAlcohol, Fe-based catalystN-alkyl derivative

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound can undergo several important transformations, including esterification, amide formation, and reduction.

Esterification: The carboxylic acid can be converted to its corresponding ester, which can serve as a protecting group or as an intermediate for further reactions. A common and efficient method for the esterification of amino acids is the Fischer-Speier esterification, which involves heating the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid or gaseous hydrogen chloride. nih.govresearchgate.net Another mild and effective method involves the use of trimethylchlorosilane (TMSCl) in an alcohol at room temperature, which has been shown to give good to excellent yields for a variety of amino acids. nih.govresearchgate.net

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid. A variety of coupling reagents are available for this purpose, including titanocene (B72419) dichloride (TiCp₂Cl₂), which has been shown to be an effective catalyst for the direct amidation of arylacetic acids with various amines. researchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for direct amidation under mild conditions. acs.org These methods offer an alternative to the more traditional use of carbodiimides. acs.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce carboxylic acids to alcohols. masterorganicchemistry.comacs.orgjocpr.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum salts and liberate the alcohol. orgsyn.orgresearchgate.net This transformation yields (2R)-2-amino-2-(3-methylphenyl)ethanol.

Table 2: Representative Carboxylic Acid Functional Group Transformations
TransformationReagents and ConditionsProduct Type
Esterification (Fischer)Alcohol (e.g., CH3OH), cat. H2SO4, heatMethyl ester
Esterification (TMSCl)Alcohol (e.g., CH3OH), TMSCl, room temperatureMethyl ester hydrochloride
Amide FormationAmine, coupling reagent (e.g., B(OCH2CF3)3, TiCp2Cl2)Amide
Reduction1. LiAlH4 in THF; 2. H2O workupAmino alcohol

Modifications of the Aryl Moiety

The 3-methylphenyl (m-tolyl) group of the amino acid is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the methyl group and the α-amino acid side chain, will influence the position of substitution.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. orgsyn.org The α-amino acid side chain is generally considered to be a deactivating, meta-directing group under acidic conditions (due to the formation of the -NH₃⁺ group). The interplay of these two groups determines the regioselectivity of electrophilic aromatic substitution. Given that the methyl group is an ortho-, para-director and the amino acid side chain is at the meta position relative to it, the incoming electrophile will preferentially substitute at the positions ortho and para to the methyl group (positions 2, 4, and 6) and avoid the positions ortho and para to the deactivating side chain.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This will introduce a nitro (-NO₂) group onto the ring. The primary products expected would be 2-nitro- and 4-nitro- derivatives, with the 6-nitro isomer also being possible.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). This will introduce a halogen atom onto the aromatic ring, with a similar regioselectivity to nitration.

Table 3: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Predicted Products
NitrationHNO3, H2SO4(2R)-2-amino-2-(3-methyl-4-nitrophenyl)acetic acid and (2R)-2-amino-2-(3-methyl-6-nitrophenyl)acetic acid
BrominationBr2, FeBr3(2R)-2-amino-2-(4-bromo-3-methylphenyl)acetic acid and (2R)-2-amino-2-(6-bromo-3-methylphenyl)acetic acid

Stereochemical Integrity and Racemization Mechanisms

A crucial aspect of the chemistry of this compound is the maintenance of its stereochemical integrity at the α-carbon. Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain conditions.

The primary mechanism for the racemization of α-amino acids involves the deprotonation of the α-hydrogen to form a planar carbanion or enolate intermediate. creation.commdpi.comcreation.com Reprotonation of this achiral intermediate can occur from either face, leading to a loss of stereochemical information. creation.com The rate of racemization is influenced by several factors, including the nature of the substituents, the solvent, the temperature, and the presence of acids or bases.

For arylglycines, such as the title compound, the presence of the aromatic ring can stabilize the intermediate carbanion through resonance, potentially increasing the rate of racemization compared to aliphatic amino acids. The racemization of arylglycines has been studied, and the kinetics are dependent on the specific reaction conditions. acs.org

Factors promoting racemization include:

Basic conditions: A base can facilitate the abstraction of the α-proton, initiating the racemization process. creation.com

Elevated temperatures: Increased thermal energy can provide the activation energy needed for deprotonation and subsequent racemization.

Activation of the carboxyl group: During peptide synthesis, the activation of the carboxylic acid group (e.g., as an acyl azide, activated ester, or mixed anhydride) can increase the acidity of the α-proton, making it more susceptible to abstraction and thus increasing the risk of racemization. nih.gov The use of racemization-suppressing additives like HOBt is common practice to mitigate this. nih.gov

Conversely, maintaining acidic or neutral conditions and using low temperatures can help to preserve the stereochemical integrity of this compound during chemical transformations.

Computational and Theoretical Studies on 2r 2 Amino 2 3 Methylphenyl Acetic Acid

Molecular Conformation and Dynamics

The three-dimensional structure and dynamic behavior of (2R)-2-amino-2-(3-methylphenyl)acetic acid are fundamental to its properties. Computational methods such as quantum mechanics (QM) and molecular dynamics (MD) are employed to investigate its conformational landscape.

Studies on related phenylglycine derivatives reveal that the bulky aromatic side chain, directly attached to the α-carbon, significantly restricts the conformational freedom of the molecule compared to proteinogenic aromatic amino acids that possess a β-methylene spacer. rsc.org The conformational preferences of these molecules are often stabilized by non-covalent interactions, such as carbonyl-carbonyl interactions and interactions between the carbonyl lone pair and the π-system of the aromatic ring. nih.gov

In the case of this compound, the methyl group at the meta-position of the phenyl ring can further influence the preferred torsional angles of the side chain. Molecular dynamics simulations of similar non-proteinogenic amino acids in aqueous solution have shown that interactions with water molecules can disrupt intramolecular interactions and lead to a more defined conformational state. nih.gov For the R-enantiomer of phenylglycine derivatives, simulation studies have indicated a preference for conformations corresponding to the inverse β/inverse collagen region of the Ramachandran plot. nih.gov

Table 1: Computed Conformational Data for a Model Phenylglycine Dipeptide (Ac-X-NHMe)

ParameterR-formS-form
Preferred Conformation (in simulation) Inverse β/Inverse collagen regionβ/Collagen region
Key Stabilizing Interactions (QM) Carbonyl-carbonyl, Carbonyl-lp..πCarbonyl-carbonyl, Carbonyl-lp..π

This data is based on studies of model phenylglycine dipeptides and serves as a predictive model for the conformational behavior of this compound. nih.gov

Electronic Structure and Reactivity Predictions

The electronic properties of this compound, particularly the distribution of electron density, are crucial in determining its reactivity. The electronic effects of substituents on the aromatic ring play a significant role in influencing these properties. rsc.org

The methyl group at the 3-position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, electronic effects can impact the acidity of the α-proton. Phenylglycines are generally more prone to racemization than other α-amino acids, a process that can be influenced by the electronic nature of the substituents on the phenyl ring. rsc.org An electron-donating group like the methyl group in this compound is expected to have a different effect on the racemization rate compared to electron-withdrawing groups. rsc.org

Quantum chemical calculations can provide valuable data on the electronic structure, such as molecular orbital energies (HOMO and LUMO), which are indicators of a molecule's ability to donate or accept electrons.

Table 2: Predicted Electronic Properties of Substituted Phenylglycines

Substituent EffectImpact on α-Proton AcidityPredicted Influence on Racemization Rate
Electron-donating (e.g., -CH₃) DecreaseSlower
Electron-withdrawing (e.g., -NO₂) IncreaseFaster

This table illustrates the general electronic effects of substituents on the phenylglycine core, providing a framework for predicting the reactivity of this compound. rsc.org

Intermolecular Interactions and Chiral Recognition Mechanisms

The ability of this compound to interact with other molecules is governed by a combination of steric and electronic factors. Of particular interest is the mechanism of chiral recognition, where a chiral molecule preferentially interacts with one enantiomer of another chiral compound.

Computational methods like molecular docking are instrumental in studying these interactions. For instance, studies on the chiral resolution of aromatic amino acids using glycopeptide selectors have employed molecular docking to understand the lack of separation and the elution order of enantiomers. nih.gov The binding energy calculations from these simulations can provide insights into the underlying mechanisms of chiral recognition and identify key interaction sites. nih.gov

In the context of this compound, its specific stereochemistry and the presence of the methyl group would dictate its binding orientation and affinity within a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme.

Computational Design of Derivatives and Reaction Pathways

Computational chemistry is a powerful tool in the rational design of novel molecules with desired properties. In silico methods can be used to design derivatives of this compound and to predict the feasibility of their synthetic routes.

The design of new therapeutic agents often involves modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. By introducing different functional groups to the structure of this compound, computational models can predict how these changes will affect its biological activity. For example, the incorporation of non-proteinogenic amino acids into peptides is a strategy to enhance their metabolic stability. taylorandfrancis.com

Furthermore, computational methods can be used to investigate reaction pathways for the synthesis of this compound and its derivatives. This can involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction mechanism.

Applications of 2r 2 Amino 2 3 Methylphenyl Acetic Acid in Contemporary Drug Discovery and Chemical Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The intrinsic chirality of (2R)-2-amino-2-(3-methylphenyl)acetic acid, also known as D-m-methylphenylglycine, makes it an important starting material for the enantioselective synthesis of more complex molecules. arkat-usa.org Non-proteinogenic amino acids like this one are appreciated by synthetic chemists as versatile and often inexpensive, enantiomerically pure building blocks. arkat-usa.org Their use can impart specific conformational constraints or introduce novel side chains that are not accessible from the canonical 20 proteinogenic amino acids.

The (R)-configuration of this amino acid is particularly significant as (R)-amino acids are less common in nature than their (S)-counterparts. When incorporated into peptide structures, they can induce a different conformational bias compared to the natural enantiomer. arkat-usa.org This property is highly valuable in the design of compounds with specific three-dimensional structures required for biological activity. The synthetic utility of such building blocks is broad, finding applications in the creation of a wide array of compounds beyond peptides. arkat-usa.org

Development of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of unnatural amino acids like this compound is a key strategy in the development of these advanced therapeutics. nih.gov

By replacing a natural amino acid with a β-substituted analogue or a constrained cyclic structure derived from a chiral building block, it is possible to enforce a specific secondary structure, such as a β-turn. nih.govnih.gov These turns are crucial for the biological activity of many peptides. The synthesis of peptidomimetics often involves the use of β-substituted ω-unsaturated amino acids or β-substituted cysteine derivatives, which can be derived from chiral precursors. nih.gov The development of efficient, stereocontrolled methods for creating these building blocks is a primary objective in the field. nih.gov The use of Nα-alkylation on such amino acids is another powerful technique to improve the biological activity of the resulting peptidomimetics. nih.gov

Structure-Activity Relationship (SAR) Investigations of Derived Bioactive Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These investigations typically involve the synthesis of a series of analogues of a lead compound and evaluating their effects in biological assays.

Exploration of Pharmacological Activities and Receptor Interactions of this compound Derivatives

The derivatives of this compound have been explored for their potential to interact with various pharmacological targets, leading to the modulation of key physiological pathways.

Bradykinin (B550075) B1 Receptor Antagonism

The bradykinin B1 receptor is an inducible G protein-coupled receptor involved in inflammatory responses, making it an attractive target for therapeutic intervention. nih.gov Research has focused on developing potent and stable antagonists for this receptor. One area of investigation has been the incorporation of N-alkyl-amino acid residues into peptide sequences to probe the structural requirements for antagonist activity. nih.gov These studies have led to compounds with broad-spectrum bradykinin receptor blocking ability and long-lasting effects in vivo. nih.gov Although specific derivatives of this compound as bradykinin B1 receptor antagonists are not prominently featured in the literature, the principles of designing peptide and peptidomimetic antagonists often involve the use of non-standard amino acids to enhance potency and stability.

NMDA Receptor Agonism/Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity and memory formation. nih.gov Their dysregulation is implicated in various neurological disorders. The development of ligands that can modulate NMDA receptor activity is a significant area of research. For instance, a series of (R)-2-amino-3-triazolpropanoic acid analogues have been designed and evaluated as NMDA receptor glycine (B1666218) site agonists. nih.gov These studies found that a triazole ring could act as a bioisostere for an amide group, producing agonists with varying activity profiles across different NMDA receptor subtypes. nih.gov Specifically, some compounds were identified as full or partial agonists with a preference for GluN1/2C and GluN1/2D subtypes. nih.gov This line of research, focusing on (R)-configured amino acid derivatives, demonstrates a clear path for how derivatives of this compound could be designed and synthesized to target NMDA receptors, potentially leading to new therapeutic agents for central nervous system disorders.

Emerging Research Frontiers and Future Prospects for 2r 2 Amino 2 3 Methylphenyl Acetic Acid

Advancements in Asymmetric Synthetic Methodologies

The production of enantiomerically pure amino acids is crucial for their application in pharmaceuticals and other life sciences. researchgate.netrsc.org The development of efficient and selective methods for the synthesis of (2R)-2-amino-2-(3-methylphenyl)acetic acid is an active area of research. Key advancements focus on asymmetric synthesis, which aims to produce the desired (R)-enantiomer with high purity, avoiding the formation of the unwanted (S)-enantiomer.

Recent progress in catalytic asymmetric synthesis has provided powerful tools for producing chiral amino acids. nih.govrsc.org Techniques such as asymmetric hydrogenation and the use of chiral catalysts are at the forefront of these advancements. For instance, nickel-catalyzed asymmetric hydrogenation has shown high efficiency in producing chiral α-amino acid derivatives with excellent yields and enantiomeric excesses. rsc.org Similarly, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, offering mild reaction conditions and high enantioselectivity. researchgate.net These methods represent a significant step forward from classical resolution techniques, which are often less efficient and generate more waste.

Identification of Novel Biological Targets and Therapeutic Applications

While this compound itself is not a known therapeutic agent, its derivatives and structurally related compounds have shown potential in medicinal chemistry. Non-proteinogenic amino acids are often incorporated into peptide-based drugs to enhance their stability, potency, and selectivity. The unique side chain of this compound can influence the conformation and binding properties of peptides, making it a valuable tool for drug design.

Research into the biological activities of related compounds provides insights into the potential applications of this amino acid. For example, derivatives of phenylacetic acid have been investigated for their antitumor properties. mdpi.com Furthermore, amino acid derivatives are being explored as components of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality designed to degrade specific proteins within cells. medchemexpress.com The incorporation of this compound into such molecules could lead to the development of new drugs with novel mechanisms of action.

Integration into Materials Science and Supramolecular Chemistry

The self-assembly properties of amino acids and their derivatives make them attractive building blocks for the construction of novel materials. The interplay of hydrogen bonding, electrostatic interactions, and π-π stacking can lead to the formation of well-ordered supramolecular structures. The methylphenyl group of this compound can participate in hydrophobic and aromatic interactions, influencing the packing and properties of the resulting materials.

The integration of chiral amino acids into metal-organic frameworks (MOFs) is a particularly promising area of research. bath.ac.uk These materials have potential applications in catalysis, separation, and drug delivery. The chirality of the amino acid can be transferred to the MOF, creating chiral environments that can be used for enantioselective separations or catalysis. The specific structure of this compound could lead to the formation of MOFs with unique pore structures and functionalities.

Sustainable and Green Chemical Synthesis of Chiral Amino Acids

The increasing demand for enantiomerically pure compounds has driven the development of more sustainable and environmentally friendly synthetic methods. acs.org Biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, offers a green alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and often exhibit high enantioselectivity, reducing the need for harsh reagents and protecting groups. researchgate.net

The enzymatic asymmetric synthesis of chiral amino acids is a well-established field, with methods such as asymmetric reductive amination of keto acids and enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids being widely used. rsc.org These biocatalytic approaches are being continuously improved to enhance their efficiency and substrate scope. The application of these green methodologies to the synthesis of this compound would represent a significant advancement, making its production more economical and environmentally benign.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol nih.gov
CAS Number187979-43-7 chemicalbook.com
Synonyms(R)-2-(3-Methylphenyl)glycine, R-3-Methylphenylglycine chemicalbook.com
InChIKeyLUSUJXIQPCPYCT-UHFFFAOYSA-N uni.lu
SMILESCC1=CC(=CC=C1)C(C(=O)O)N uni.lu

Q & A

Q. What are the optimal synthetic routes for (2R)-2-amino-2-(3-methylphenyl)acetic acid, considering stereochemical control?

  • Methodological Answer : The synthesis of chiral amino acids like this compound often involves asymmetric catalysis or chiral resolution. For example:
  • Hydantoin Intermediate Method : A modified Mannich reaction can generate hydroxynaphthyl-substituted α-amino acids via hydantoin intermediates, as demonstrated in the synthesis of 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid . This approach can be adapted by substituting naphthyl groups with 3-methylphenyl moieties.
  • Coupling Reactions : Trifluoromethylated analogs (e.g., 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid) are synthesized using coupling reactions with catalysts like Pd or Cu to control stereochemistry . Similar strategies can be applied with 3-methylphenyl substrates.
  • Chiral Auxiliaries : Chiral methoxy groups (e.g., (R)-(-)-2-Methoxy-2-phenylacetic acid) are used to induce asymmetry during synthesis, which can be adapted for methylphenyl derivatives .

Q. How can chiral chromatography be employed to determine enantiomeric excess (ee) in this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) in HPLC or SFC are critical for separating enantiomers. For example:
  • HPLC with Polysaccharide Columns : Columns like Chiralpak IA or IB resolve enantiomers via hydrogen bonding and π-π interactions, as seen in analyses of (R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid .
  • Validation : Compare retention times with pure enantiomer standards. Calculate ee using peak area ratios (ee = [(R − S)/(R + S)] × 100%) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions often arise from substituent positioning or stereochemistry. Systematic approaches include:
  • Comparative SAR Studies : Analyze analogs like 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (IDO inhibitor ) or 2-Amino-2-(4-fluorophenyl)acetic acid (enzyme inhibitor ). Use molecular docking to assess binding affinity differences due to methyl vs. trifluoromethyl/fluoro groups.
  • Data Normalization : Control for variables like solubility (e.g., logP values: methylphenyl derivatives may have lower hydrophobicity than trifluoromethyl analogs) .

Q. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) based on structural analogs?

  • Methodological Answer : While direct data on IDO inhibition is limited for this compound, insights can be drawn from analogs:
  • Structural Mimicry : The 3-methylphenyl group may mimic tryptophan’s indole ring, competitively binding IDO’s active site. Compare with (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, where the trifluoromethyl group enhances binding via hydrophobic interactions .
  • Assay Design : Use recombinant IDO in enzyme activity assays (measuring kynurenine production via UV-Vis at 321 nm). Test dose-response curves (IC50) and compare with known inhibitors .

Q. What advanced NMR techniques characterize the stereodynamic behavior of this compound in solution?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between the methylphenyl group and amino/acid protons to confirm stereochemistry .
  • VT-NMR : Variable-temperature NMR (e.g., 298–343 K) identifies rotational barriers around the C-N bond. For example, coalescence temperatures in analogs like 2-Amino-2-(3-pyridyl)acetic acid hydrochloride reveal restricted rotation due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.